molecular formula C14H19N5O5 B13920456 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

Cat. No.: B13920456
M. Wt: 337.33 g/mol
InChI Key: NYQSVFKWIRQSQR-DTHBNOIPSA-N
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Description

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one is a complex organic compound with significant potential in various scientific fields. This compound belongs to the purine family, which is known for its biological importance, particularly in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the cyclopropylmethyl group and the oxolan-2-yl moiety. Common reagents used in these reactions include cyclopropylmethyl bromide, oxalyl chloride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the purine base or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group, offering similar reactivity.

Uniqueness

What sets 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

InChI

InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9+,10-,12-/m1/s1

InChI Key

NYQSVFKWIRQSQR-DTHBNOIPSA-N

Isomeric SMILES

C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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